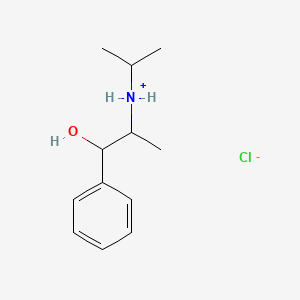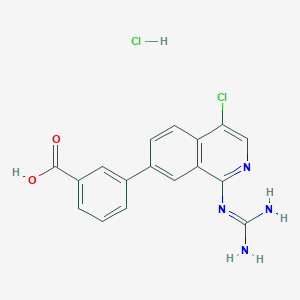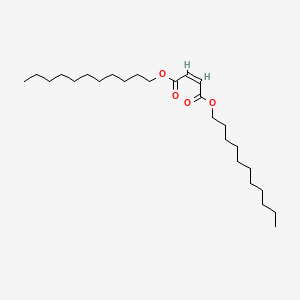
diundecyl (Z)-but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diundecyl (Z)-but-2-enedioate is an organic compound characterized by its ester functional group. It is derived from the reaction between undecyl alcohol and maleic acid. The compound is notable for its unique structure, which includes a double bond in the (Z)-configuration, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diundecyl (Z)-but-2-enedioate can be synthesized through esterification. The reaction involves the combination of undecyl alcohol with maleic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
Diundecyl (Z)-but-2-enedioate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of undecyl alcohol and maleic acid.
Reduction: The double bond in the (Z)-configuration can be reduced using hydrogenation reactions, typically with a palladium catalyst, to form diundecyl butanedioate.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Undecyl alcohol and maleic acid.
Reduction: Diundecyl butanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diundecyl (Z)-but-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a biodegradable ester in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mecanismo De Acción
The mechanism of action of diundecyl (Z)-but-2-enedioate primarily involves its ester functional group. In biological systems, esterases can hydrolyze the ester bond, releasing undecyl alcohol and maleic acid. The released compounds can then participate in various metabolic pathways, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Diundecyl butanedioate: Lacks the double bond present in diundecyl (Z)-but-2-enedioate.
Diundecyl maleate: Contains the same ester linkage but differs in the configuration of the double bond.
Diundecyl fumarate: Similar structure but with a (E)-configuration of the double bond.
Uniqueness
This compound is unique due to its (Z)-configuration of the double bond, which imparts distinct chemical and physical properties compared to its (E)-configured counterparts. This configuration can influence the compound’s reactivity, stability, and interaction with biological molecules.
Propiedades
Número CAS |
6280-06-4 |
|---|---|
Fórmula molecular |
C26H48O4 |
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
diundecyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C26H48O4/c1-3-5-7-9-11-13-15-17-19-23-29-25(27)21-22-26(28)30-24-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,23-24H2,1-2H3/b22-21- |
Clave InChI |
FBVIPHHSIBKNAH-DQRAZIAOSA-N |
SMILES isomérico |
CCCCCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


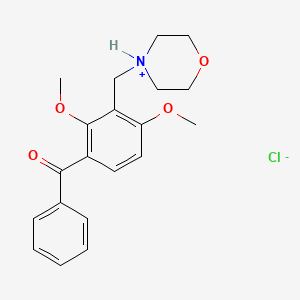
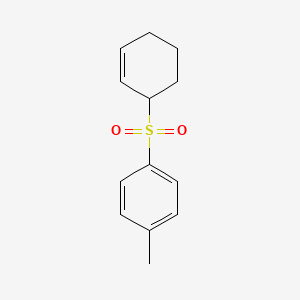

![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
![[1,1-Biphenyl]-2-ol,3-ethyl-4-methoxy-](/img/structure/B13750660.png)


![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)
![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)


